molecular formula C13H10N2O B11892870 1-Amino-3-(2-furyl)isoquinoline CAS No. 37989-06-3

1-Amino-3-(2-furyl)isoquinoline

Cat. No.: B11892870
CAS No.: 37989-06-3
M. Wt: 210.23 g/mol
InChI Key: LWYZDRUEHBZBHK-UHFFFAOYSA-N
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Description

1-Amino-3-(2-furyl)isoquinoline is a heterocyclic compound that features an isoquinoline core substituted with an amino group at the 1-position and a furan ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-3-(2-furyl)isoquinoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted aniline and a furan derivative, the compound can be synthesized through a series of reactions including condensation, cyclization, and amination.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(2-furyl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoquinoline core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at various positions on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines.

Scientific Research Applications

1-Amino-3-(2-furyl)isoquinoline has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2-furyl)isoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with a benzene ring fused to a pyridine ring.

    Isoquinoline: Similar to quinoline but with a different arrangement of the nitrogen atom.

    Furan: A simple heterocyclic compound with a five-membered ring containing oxygen.

Uniqueness

1-Amino-3-(2-furyl)isoquinoline is unique due to the presence of both an amino group and a furan ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

CAS No.

37989-06-3

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

3-(furan-2-yl)isoquinolin-1-amine

InChI

InChI=1S/C13H10N2O/c14-13-10-5-2-1-4-9(10)8-11(15-13)12-6-3-7-16-12/h1-8H,(H2,14,15)

InChI Key

LWYZDRUEHBZBHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2N)C3=CC=CO3

Origin of Product

United States

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